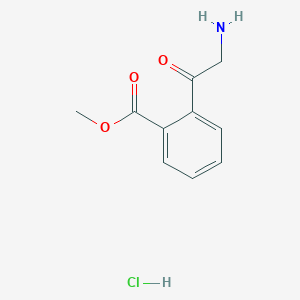

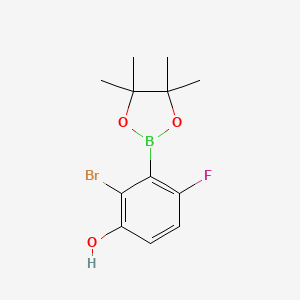

![molecular formula C22H17N5O2S B2410241 2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione CAS No. 838612-01-4](/img/structure/B2410241.png)

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis

The molecular structure of this compound is derived from the benzo[de]isoquinoline-1,3-dione system . It contains an amino group, which is introduced through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications

- Researchers have investigated the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), has been studied . Further exploration of its mechanism of action and potential as a targeted therapy is warranted.

- The compound exhibits significant antioxidant activity, as demonstrated by its behavior toward hydrazine, resulting in the formation of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine . Understanding its radical-scavenging properties could have implications for oxidative stress-related diseases.

- Novel red TADF emitters, such as 6-(10H-phenoxazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PXZ-NAI) and 6-(10H-phenothiazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PTZ-NAI), have been synthesized using this compound . These materials hold promise for applications in organic light-emitting diodes (OLEDs).

- Through molecular docking simulations, compound 24 has shown favorable binding interactions with specific amino acid residues (Arg184 and Lys179) . These insights can guide further drug design efforts.

- Derivatives of the benzo[de]isoquinoline-1,3-dione system have been functionalized to create imines, amines, thioureas, and hydrazones . These compounds may find applications as chemosensors or in materials science.

Anticancer Properties

Antioxidant Activity

Thermally Activated Delayed Fluorescence (TADF)

Molecular Docking Studies

Hybrid Materials and Chemosensors

Mechanism of Action

Future Directions

The future directions for this compound could involve further investigation into its chemosensor selectivity in the determination of anions . Additionally, the synthesis process could be optimized, and the compound could be further functionalized to create imines, amines, thioureas, and hydrazones .

properties

IUPAC Name |

2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXNYDXJMUFWLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)

![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)

![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2410178.png)